6-叔丁基-3-甲基-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

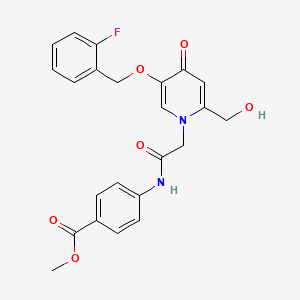

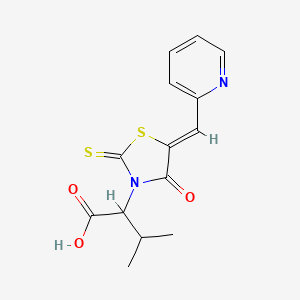

“6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is a heterocyclic organic compound . It is a derivative of pyrimidine, a bicyclic compound with two nitrogen atoms in each ring . Pyrimidine derivatives have found a wide range of biological applications as anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral and antioxidant agents .

Synthesis Analysis

The synthesis of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives often involves multi-step reactions. For instance, a series of dihydropyrimidine-2,4-dione moieties was derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis . Acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis

The molecular structure of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is characterized by spectroscopic (1H, 13C NMR, and Mass) and analytical techniques . The molecular formula is C9H14N2O2 .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives are crucial in their chemical reactions . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” are determined by its molecular structure. The molecular weight is 182.22 g/mol .科学研究应用

抗炎和镇痛活性

Altenbach 等人(2008 年)对一系列 2-氨基嘧啶(包括与 6-叔丁基-3-甲基-1H-嘧啶-2,4-二酮结构相关的衍生物)进行的研究揭示了潜在的抗炎和镇痛活性。他们的研究优化了针对组胺 H4 受体 (H4R) 的效力化合物,展示了 H4R 拮抗剂在疼痛管理和炎症中的治疗潜力 (Altenbach 等人,2008 年)。

锌配合物中的自旋相互作用

Orio 等人(2010 年)研究了单自由基和双自由基席夫和曼尼希碱的锌配合物,包括与 6-叔丁基-3-甲基-1H-嘧啶-2,4-二酮相关的化合物。这些配合物表现出独特的自旋相互作用和磁性,为设计具有特定磁性特征的材料提供了见解 (Orio 等人,2010 年)。

超分子化学

Beijer 等人(1998 年)的研究强调了脲基嘧啶酮通过四氢键形成的强二聚化能力,表明它们可用作超分子组装中的构建模块。此特性对于开发新材料和药物递送系统至关重要 (Beijer 等人,1998 年)。

抗血栓化合物

Furrer、Wágner 和 Fehlhaber(1994 年)合成了吡啶并[4,3-d]嘧啶-2,4-二酮的衍生物,展示了抗血栓特性。这些发现可以指导开发用于治疗血栓性疾病的新型治疗剂 (Furrer 等人,1994 年)。

杂环合成

Ashraf 等人(2019 年)报道了(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的合成,通过实验和计算方法阐明了它们的结构和电子特性。此类化合物在药物发现和材料科学中具有潜在应用 (Ashraf 等人,2019 年)。

属性

IUPAC Name |

6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXJHSPILITXIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)

![rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B2740902.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)